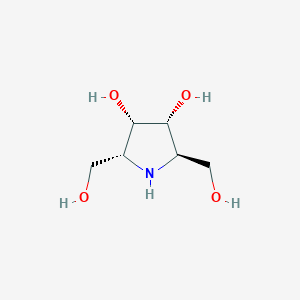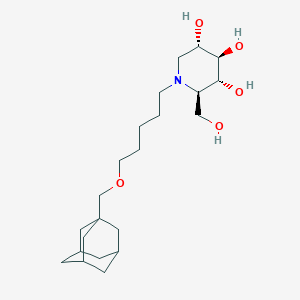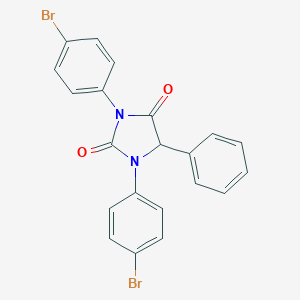
2,5-dideoxy-2,5-imino-D-altritol
Overview
Description
2,5-Dideoxy-2,5-imino-D-altritol is an iminosugar known for its potent inhibitory effects on glycosidases, particularly α-galactosidase A . This compound has shown significant promise as a pharmacological chaperone for the treatment of Fabry disease . Its unique structure and properties make it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dideoxy-2,5-imino-D-altritol typically involves a multi-step process. One of the most efficient methods reported includes a seven-step synthesis starting from readily available D-tagatose . Key steps in this synthetic route involve diastereoselective reductive amination and iodine-mediated carbamate annulation . The overall yield of this synthesis is approximately 22% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above provides a foundation for potential scale-up. The use of readily available starting materials and efficient reaction conditions suggests that industrial production could be feasible with further optimization.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dideoxy-2,5-imino-D-altritol undergoes various chemical reactions, including:
Reductive Amination: This reaction is a key step in its synthesis, where an aldehyde or ketone reacts with an amine to form an imine, followed by reduction to form the amine.
Carbamate Annulation: This reaction involves the formation of a carbamate ring, which is crucial for the compound’s stability and activity.
Common Reagents and Conditions:
Reductive Amination: Common reagents include sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst.
Carbamate Annulation: Iodine (I2) is commonly used as a mediator in this reaction.
Major Products: The primary product of these reactions is this compound itself, which can be further modified or used in various applications.
Scientific Research Applications
2,5-Dideoxy-2,5-imino-D-altritol has a wide range of applications in scientific research:
Mechanism of Action
2,5-Dideoxy-2,5-imino-D-altritol exerts its effects by competitively inhibiting glycosidases, particularly α-galactosidase A . The compound mimics the transition state of the enzyme’s natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition stabilizes the enzyme and can help in conditions where enzyme activity is deficient, such as Fabry disease .
Comparison with Similar Compounds
2,5-Dideoxy-2,5-imino-D-mannitol: Another iminosugar with similar glycosidase inhibitory properties.
1-Deoxynojirimycin: A well-known glycosidase inhibitor used in various research and therapeutic applications.
Uniqueness: 2,5-Dideoxy-2,5-imino-D-altritol is unique due to its specific inhibitory effects on α-galactosidase A and its potential as a pharmacological chaperone for Fabry disease . Its synthesis is also relatively efficient compared to other similar compounds .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHYHZGDNWFIF-KAZBKCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437432 | |
| Record name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172823-15-3 | |
| Record name | (2R,3S,4R,5R)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172823-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)



![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)




